molecular formula C24H22ClN5O2S B12054749 N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide CAS No. 477318-74-4

N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide

Cat. No.: B12054749
CAS No.: 477318-74-4
M. Wt: 480.0 g/mol
InChI Key: FHHDGLRXVMUHHV-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Functionalization: Introduction of the chloro, methoxy, and methyl groups on the phenyl ring, as well as the attachment of the pyridinyl and sulfanyl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of the triazole ring or other functional groups.

    Substitution: Halogen substitution reactions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different halogen atoms on the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential as a bioactive compound.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Signaling pathways or metabolic pathways that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-2-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
  • N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}propionamide

Uniqueness

The uniqueness of N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide lies in its specific functional groups and their arrangement, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

CAS No.

477318-74-4

Molecular Formula

C24H22ClN5O2S

Molecular Weight

480.0 g/mol

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H22ClN5O2S/c1-15-4-6-18(7-5-15)30-23(17-8-10-26-11-9-17)28-29-24(30)33-14-22(31)27-20-12-16(2)19(25)13-21(20)32-3/h4-13H,14H2,1-3H3,(H,27,31)

InChI Key

FHHDGLRXVMUHHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C(=C3)C)Cl)OC)C4=CC=NC=C4

Origin of Product

United States

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